N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-14-18(2)23-21(15-17)30-24(26-23)27(16-19-8-6-7-12-25-19)22(28)11-13-29-20-9-4-3-5-10-20/h3-10,12,14-15H,11,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHPGCLMIOIADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Formation of the Propanamide Linker: This involves the reaction of the benzothiazole derivative with a suitable acylating agent.
Introduction of the Pyridinylmethyl Group: This final step can be accomplished through a nucleophilic substitution reaction using a pyridinylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions in biological systems. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Analogs
Key Observations:
- Synthetic Efficiency: Yields for difluoro analogs (57–65%) suggest moderate synthetic accessibility, which may extend to the dimethyl variant .
- Chromatographic Behavior: Retention times (3.34–5.21 min) correlate with polarity; the dimethyl group in the target compound may increase retention time compared to GB18–GB20 due to reduced polarity.
Table 2: Inhibitory Activity of Propanamide Analogs ()
| Compound ID | Substituents (Thiazole) | Inhibitory Activity (Arbitrary Units) |
|---|---|---|
| 15 | 4-Phenyl; 3-nitroguanidino | 8, 5, 5 |
| 16 | 4-(4-Chlorophenyl); 3-nitroguanidino | 11, 6, 6 |
Key Observations:
- Electron-Withdrawing Groups: The 4-chlorophenyl group in compound 16 enhances activity compared to compound 15, suggesting that halogenation improves target binding. The target compound’s phenoxy group may similarly modulate activity via electron donation or steric effects.
- Guanidino Modifications: The 3-nitroguanidino moiety in compounds 15–16 likely engages in hydrogen bonding, a feature absent in the target compound but partially mimicked by its pyridin-2-ylmethyl group.
Spectroscopic and Analytical Comparisons
IR and NMR data from provide benchmarks for functional group analysis:
Table 3: Spectroscopic Features of Analogs ()
| Compound ID | IR Peaks (cm⁻¹) | ¹H NMR δ (ppm) | LCMS (m/z) |
|---|---|---|---|
| GB18 | NH (~3300), C=O (~1700), C-F (~1100) | 6.8–7.9 (aromatic), 4.2 (CH₂) | 447.9 [(M-2H)+] |
| GB19 | NH (~3300), C=O (~1700), C-F (~1100) | 6.7–7.8 (aromatic), 4.1 (CH₂) | 444.0 [(M-H)+] |
Key Observations:
- NH and C=O Stretches: The target compound’s amide and propanamide groups would exhibit similar NH (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) IR peaks.
- C-F vs. C-H Stretches: Unlike GB18–GB20, the target compound lacks C-F bonds, shifting IR absorption to C-H stretches (~2850–2960 cm⁻¹) for methyl groups.
- LCMS Data: Theoretical masses of analogs (e.g., 449.43 for GB18) align with observed LCMS values, suggesting reliable characterization protocols applicable to the target compound.
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.
Structural Overview
The compound is characterized by a unique structure that integrates a benzo[d]thiazole moiety with a phenoxy and pyridine substituent. This structural arrangement is believed to contribute significantly to its biological properties.
| Component | Description |
|---|---|
| Thiazole Moiety | Enhances biological activity and reactivity |
| Phenoxy Group | Increases lipophilicity and potential target interactions |
| Pyridine Substituent | Imparts additional pharmacological properties |
Antitumor Activity
Research indicates that compounds containing thiazole structures often exhibit significant antitumor properties. A study evaluating various derivatives of thiazoles highlighted their effectiveness in inhibiting tumor cell proliferation across several cancer cell lines. For instance, derivatives similar to this compound showed promising results against prostate cancer (PC-3) and breast cancer cell lines.
The antitumor activity of this compound is hypothesized to involve:
- Inhibition of Tyrosine Kinases : Many thiazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, particularly those mediated by tyrosine kinases.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.
Study 1: Cytotoxicity Assessment
A cytotoxicity assay was conducted on several tumor cell lines, including HCC827 and NCI-H358. The results indicated that this compound exhibited an IC50 value of approximately 6.26 μM against HCC827 cells, demonstrating significant antitumor potential .
Study 2: Antimicrobial Properties
In addition to its antitumor effects, the compound was evaluated for antimicrobial activity. Results indicated notable efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the phenoxy group may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, a comparison with related compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole core with pyridine substituent | Anticancer properties |
| Compound B | Thiazole ring with aniline | Antibacterial effects |
| Compound C | Similar thiazole core with naphthalene | Antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
